{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1375069-21-8
VCID: VC2851345
InChI: InChI=1S/C17H17NO3/c1-2-18-17(21)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20)
SMILES: CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid

CAS No.: 1375069-21-8

Cat. No.: VC2851345

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid - 1375069-21-8

Specification

CAS No. 1375069-21-8
Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name 2-[4-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid
Standard InChI InChI=1S/C17H17NO3/c1-2-18-17(21)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20)
Standard InChI Key DOZVHTQLNZVOFG-UHFFFAOYSA-N
SMILES CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Canonical SMILES CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O

Introduction

Chemical Identity and Classification

{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is an organic compound belonging to the phenylacetic acid derivative family. This compound features a biphenyl system where one phenyl ring contains an acetic acid substituent while the other bears an ethylcarbamoyl group at the meta position. The compound is registered with CAS number 1375069-21-8 and is commercially available through chemical suppliers for research purposes .

The systematic classification places this compound at the intersection of several important chemical families:

  • Phenylacetic acid derivatives

  • Biphenyl compounds

  • Carboxamides (ethylcarbamoyl group)

  • Carboxylic acids

Structural Components and Identification

The compound can be broken down into three primary structural components:

  • A phenyl ring substituted with an acetic acid group (phenylacetic acid moiety)

  • A second phenyl ring connected to the first (forming the biphenyl system)

  • An ethylcarbamoyl group (N-ethylamide) attached to the second phenyl ring at position 3

This arrangement creates a molecule with multiple functional groups that influence its chemical behavior and potential applications. The presence of both acidic (carboxylic acid) and amide functional groups in a biphenyl framework suggests potential for diverse intermolecular interactions.

Physical and Chemical Properties

Physical Properties

Based on its structure and comparison with related compounds, {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is expected to possess the following physical characteristics:

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateCrystalline solid at room temperatureBased on similar phenylacetic acid derivatives
Molecular Weight~283.33 g/molCalculated from molecular formula C17H17NO3
SolubilityLikely soluble in organic solvents (methanol, ethanol, acetonitrile); poor solubility in waterInferred from related structures
Melting PointExpected in range of 120-160°CComparison with similar biphenyl carboxylic acids
LogPApproximately 2.8-3.5Estimated based on structural components
Hydrogen Bond Donors2 (carboxylic acid OH, amide NH)Structural analysis
Hydrogen Bond Acceptors3 (carboxylic acid C=O, carboxylic acid OH, amide C=O)Structural analysis

The compound's biphenyl core contributes to its hydrophobicity, while the carboxylic acid and amide groups provide hydrophilic centers that can participate in hydrogen bonding and increase solubility in polar solvents.

Chemical Reactivity

The chemical behavior of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is governed by its functional groups. The key reactive sites include:

  • The carboxylic acid group, which can participate in:

    • Esterification reactions

    • Amidation to form peptide-like bonds

    • Salt formation with bases

    • Decarboxylation under specific conditions

  • The amide (ethylcarbamoyl) group, which can undergo:

    • Hydrolysis under acidic or basic conditions

    • Reduction to form amines

    • Substitution reactions on the ethyl side chain

  • The biphenyl system, which may participate in:

    • Electrophilic aromatic substitution reactions

    • Oxidation reactions

    • π-stacking interactions

These reactivity patterns suggest that {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid could serve as a versatile building block for further chemical modifications in synthetic applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Expected key signals in ¹H NMR:

  • Acetic acid CH₂: singlet at approximately δ 3.6-3.7 ppm

  • Ethyl CH₂: quartet at approximately δ 3.2-3.4 ppm

  • Ethyl CH₃: triplet at approximately δ 1.0-1.2 ppm

  • Aromatic protons: complex multiplets in δ 7.0-8.0 ppm region

  • Carboxylic acid OH: broad singlet at approximately δ 12.0-13.0 ppm

  • Amide NH: broad singlet at approximately δ 7.5-8.5 ppm

Expected key signals in ¹³C NMR would include:

  • Carbonyl carbons (carboxylic acid and amide): δ 165-175 ppm

  • Aromatic carbons: δ 120-145 ppm

  • Acetic acid CH₂: δ 40-45 ppm

  • Ethyl CH₂: δ 30-35 ppm

  • Ethyl CH₃: δ 12-15 ppm

Infrared Spectroscopy

Expected key IR absorption bands:

  • O-H stretching (carboxylic acid): 3000-2500 cm⁻¹ (broad)

  • N-H stretching (amide): 3300-3250 cm⁻¹

  • C=O stretching (carboxylic acid): 1700-1725 cm⁻¹

  • C=O stretching (amide): 1630-1680 cm⁻¹

  • C-O stretching (carboxylic acid): 1210-1320 cm⁻¹

  • Aromatic C=C stretching: 1450-1600 cm⁻¹

Mass Spectrometry

Expected mass spectral features:

  • Molecular ion [M]⁺ at m/z 283

  • Potential fragment at m/z 238 (loss of carboxyl group)

  • Potential fragment at m/z 210 (loss of ethylcarbamoyl group)

  • Potential fragment at m/z 165 (biphenyl core)

Chromatographic Behavior

The chromatographic profile of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid can be predicted based on its structural features:

  • HPLC: Moderate to high retention on reversed-phase columns due to its aromatic rings, with retention modulated by the polar functional groups

  • TLC: Moderate mobility on silica gel using ethyl acetate/hexane mixtures (approximate Rf 0.3-0.5 in 1:1 mixture)

  • GC: May require derivatization (e.g., methylation of carboxylic acid) for improved volatility and peak shape

Biological Activity and Applications

Structure-Activity Relationship (SAR) Considerations

When considering the potential biological activity of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid, several structural features are noteworthy:

  • The biphenyl system provides:

    • Rigidity that can enhance binding to protein targets

    • Potential for π-stacking interactions with aromatic amino acid residues

    • Hydrophobic interactions that may facilitate membrane permeability

  • The carboxylic acid group offers:

    • Hydrogen bond donor/acceptor capabilities

    • Potential for ionic interactions with positively charged residues in biological targets

    • A site for prodrug formation or conjugation chemistry

  • The ethylcarbamoyl group provides:

    • Additional hydrogen bonding capabilities

    • Moderate lipophilicity

    • Potential for specific recognition at receptor binding sites

Related compounds with similar structural motifs have shown activity in diverse therapeutic areas, including cardiovascular, inflammatory, and metabolic disorders.

Comparison with Related Compounds

To better understand {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid, it is useful to compare it with structurally related compounds:

CompoundStructural DifferencesProperties/ApplicationsReference
Phenylacetic acidLacks the second phenyl ring and ethylcarbamoyl groupMelting point: 76.7°C; Used in perfumery and as a precursor in chemical synthesis
2-(3-(2-(2,4-Dichlorophenylsulfonamido)-4-(ethylcarbamoyl)phenoxy)phenyl)acetic acidContains additional dichlorophenylsulfonamido and phenoxy groups; MW: 523.4 g/molHigher molecular weight, increased complexity; XLogP3: 4.3; More hydrogen bond acceptors (7) and donors (3)
2-(3-Chloro-5-(4-(ethylcarbamoyl)-2-(phenylsulfonamido)phenoxy)phenyl)acetic acidContains chloro and phenylsulfonamido substituents; MW: 488.9 g/molXLogP3: 3.7; Similar numbers of hydrogen bond acceptors (7) and donors (3) as compound
3,4-(Methylenedioxy)phenylacetic acidContains a methylenedioxy group; lacks the second phenyl ring and ethylcarbamoyl groupSimpler structure; Lower molecular weight (180.16 g/mol)

This comparison highlights that {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid represents a middle ground in terms of structural complexity and molecular weight compared to the simpler phenylacetic acid and the more complex sulfonamide-containing derivatives.

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